molecular formula C5H8F3N B2630922 N-(2,2,2-Trifluoroethyl)cyclopropanamine CAS No. 1016746-30-7

N-(2,2,2-Trifluoroethyl)cyclopropanamine

Cat. No.: B2630922
CAS No.: 1016746-30-7
M. Wt: 139.121
InChI Key: ZANCPHXRLGTWAN-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorine in Contemporary Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate molecular properties. lew.roacs.org Fluorine, being the most electronegative element, imparts profound changes to a molecule's electronic and physical characteristics. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.org

The strategic placement of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can significantly alter a molecule's physicochemical properties. lew.ronih.gov These modifications are crucial in drug design for enhancing metabolic stability, binding affinity, and bioavailability. researchgate.nettandfonline.com Fluorination can block metabolic pathways by replacing a hydrogen atom at a site of oxidative metabolism, thereby increasing the drug's half-life. tandfonline.com Furthermore, the high lipophilicity of fluorine can improve a molecule's ability to permeate cell membranes. researchgate.net Approximately 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine, underscoring its importance. wikipedia.orgresearchgate.net

Table 1: Effects of Fluorine Incorporation in Molecular Design

Property Effect of Fluorination Rationale
Metabolic Stability Increased The strong C-F bond is resistant to enzymatic cleavage, preventing metabolic degradation. researchgate.nettandfonline.com
Binding Affinity Enhanced Fluorine can form favorable interactions with protein targets and alter molecular conformation for better receptor fit. lew.rotandfonline.com
Lipophilicity Increased The introduction of fluorine generally increases a molecule's solubility in non-polar environments, aiding membrane permeability. researchgate.net

| Acidity/Basicity (pKa) | Altered | The high electronegativity of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. acs.orgresearchgate.net |

Unique Structural and Electronic Attributes of Cyclopropyl (B3062369) Moieties in Chemical Scaffolds

The cyclopropyl group is a three-membered carbocyclic ring that possesses unique structural and electronic properties due to its significant ring strain. researchgate.net This strain results in C-C bonds with enhanced pi-character, often compared to a double bond, and shorter, stronger C-H bonds than those found in other alkanes. researchgate.net The three carbon atoms of the cyclopropane (B1198618) ring are coplanar, creating a rigid structure that can act as a conformational constraint in larger molecules. researchgate.net

Table 2: Key Attributes of the Cyclopropyl Moiety

Attribute Description Implication in Molecular Design
Rigidity The three-membered ring structure is conformationally restricted. Provides a rigid scaffold, reducing the entropic penalty of binding to a target. researchgate.net
Electronic Character C-C bonds exhibit significant pi-character, similar to an alkene. Can participate in electronic interactions and influence the reactivity of adjacent functional groups. researchgate.net
Compact Size Small, three-dimensional structure. Acts as a bioisostere for larger or more flexible groups, allowing for structural optimization. researchgate.net

| Metabolic Stability | Can enhance the metabolic stability of a parent molecule. | Often used to block sites of metabolism and improve a drug candidate's pharmacokinetic profile. researchgate.net |

Positioning of N-(2,2,2-Trifluoroethyl)cyclopropanamine within Current Paradigms of Fluorinated Amine Chemistry

This compound emerges as a compound of significant interest by combining the advantageous properties of both the trifluoroethyl group and the cyclopropylamine (B47189) scaffold. The trifluoroethyl group, a common motif in medicinal chemistry, is known to enhance metabolic stability and modulate the basicity of the amine. nih.govresearchgate.net The cyclopropylamine portion introduces a rigid, conformationally defined element. researchgate.net

The synthesis of such fluorinated amines is a key area of research, with methods being developed to allow for the practical and efficient introduction of trifluoroethyl groups onto amine scaffolds. researchgate.net The combination of these two moieties in this compound results in a building block that can be used in the synthesis of more complex molecules for agrochemical and pharmaceutical research. wikipedia.orgresearchgate.net This compound serves as a prime example of how modern synthetic strategies integrate key structural motifs to create novel chemical entities with tailored properties. Its structure embodies the principles of using fluorine to enhance stability and lipophilicity while employing a cyclopropyl ring to enforce a specific molecular conformation, positioning it as a valuable tool in advanced chemical research. tandfonline.comresearchgate.net

Table 3: Properties of this compound Hydrochloride

Property Value
CAS Number 1169952-82-2 scbt.combldpharm.com
Molecular Formula C5H9ClF3N scbt.com

| Molecular Weight | 175.58 g/mol scbt.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)cyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)3-9-4-1-2-4/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANCPHXRLGTWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2,2,2 Trifluoroethyl Cyclopropanamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For N-(2,2,2-Trifluoroethyl)cyclopropanamine, two primary strategic disconnections are considered at the C-N bond, representing the final bond-forming step.

Disconnection A: This approach involves breaking the bond between the nitrogen atom and the cyclopropyl (B3062369) ring. This leads to a cyclopropyl electrophile (or its synthetic equivalent) and 2,2,2-trifluoroethylamine (B1214592) as a nucleophile. Alternatively, it could involve a cyclopropyl nucleophile (e.g., cyclopropylamine) and a trifluoroethyl electrophile. This is the most common and versatile strategy, opening pathways via nucleophilic substitution, reductive amination, or metal-catalyzed cross-coupling.

Disconnection B: This strategy disconnects the bond between the nitrogen and the trifluoroethyl group. This suggests a pathway starting with cyclopropanamine as the nucleophile and a suitable 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl tosylate or triflate.

These disconnections form the basis for the specific synthetic methodologies discussed in the following sections.

Classical and Modern Approaches to Constructing the N-Trifluoroethyl-Cyclopropylamine Framework

Building upon the retrosynthetic analysis, several established and contemporary methods can be employed to construct the target molecule.

Modern cross-coupling reactions have enabled the direct formation of C-N bonds with substrates that were previously challenging. Palladium- or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful tools for this transformation. In this context, a cyclopropyl precursor such as cyclopropyl bromide or a cyclopropylboronic acid can be coupled directly with 2,2,2-trifluoroethylamine. These reactions typically require a palladium or copper catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. The choice of ligand is often critical for achieving high yields with sterically hindered or electronically challenging substrates.

Reductive amination is a robust and widely used method for synthesizing amines. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. Two primary pathways exist for the synthesis of this compound:

Pathway 1: Reaction of cyclopropanecarboxaldehyde (B31225) or cyclopropanone (B1606653) with 2,2,2-trifluoroethylamine.

Pathway 2: Reaction of trifluoroacetaldehyde (B10831) with cyclopropanamine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the carbonyl starting material. organic-chemistry.org Microwave irradiation has been shown to enhance the rate of reductive amination reactions, potentially by accelerating the formation of the rate-limiting imine intermediate. harvard.edu

PathwayCarbonyl PrecursorAmine PrecursorTypical Reducing Agent
1Cyclopropanone2,2,2-TrifluoroethylamineSodium triacetoxyborohydride (STAB)
2TrifluoroacetaldehydeCyclopropanamineSodium cyanoborohydride (NaBH₃CN)

A classical approach to forming the C-N bond is through the direct nucleophilic substitution of a leaving group on the cyclopropane (B1198618) ring by the amine. In this strategy, a cyclopropyl halide, such as bromocyclopropane, is treated with 2,2,2-trifluoroethylamine. Due to the increased s-character of the C-X bond in cyclopropanes, these substrates are often less reactive than their acyclic counterparts in Sₙ2 reactions. Therefore, this reaction may require elevated temperatures or the use of a strong base to facilitate the reaction, proceeding through an elimination-addition mechanism involving a cyclopropene (B1174273) intermediate in some cases.

Stereoselective Synthesis of Chiral this compound Derivativesnih.govpurdue.edu

When the cyclopropane ring is substituted, it can contain one or more stereocenters, making stereoselective synthesis crucial for accessing specific isomers. Chiral cyclopropylamines are valuable building blocks in drug discovery. rochester.edu

Asymmetric catalysis offers the most elegant and efficient method for establishing stereocenters during the synthesis. The development of chiral catalysts that can control enantioselectivity in C-N bond-forming reactions is a significant area of research. rsc.org For the synthesis of chiral this compound derivatives, this can be achieved by using a chiral catalyst in a cross-coupling reaction. For instance, a desymmetrization reaction of a prochiral starting material, such as a substituted cyclopropane, can be achieved using a transition metal complexed with a chiral ligand. nih.gov Peptidyl-copper complexes and chiral phosphoric acids have emerged as effective catalysts for such transformations, enabling the formation of specific stereoisomers with high diastereoselectivity and enantioselectivity. nih.gov

Catalyst TypeReactionKey FeaturePotential Outcome
Chiral Copper-Ligand ComplexAsymmetric C-N Cross-CouplingControls enantioselectivity during C-N bond formation. nih.govHigh enantiomeric excess (ee)
Chiral Rhodium-Ligand ComplexAsymmetric Cyclopropanation followed by aminationInitial stereocontrol during ring formation.High diastereomeric ratio (dr) and ee
Chiral Phosphoric AcidAtroposelective Cyclodehydration (for complex derivatives)Controls axial chirality in subsequent transformations. nih.govAccess to specific atropisomers

The synthesis of chiral cyclopropylamines has also been accomplished starting from chiral precursors, such as N-sulfinyl α-chloro ketimines, which react with Grignard reagents to yield chiral N-sulfinyl cyclopropylamines with good diastereoselectivity. nih.gov Subsequent deprotection would yield the chiral cyclopropylamine (B47189), which could then be alkylated with a trifluoroethyl group.

Chiral Auxiliary and Chiral Pool Approaches

The application of chiral auxiliaries represents a foundational strategy for inducing stereoselectivity in the synthesis of cyclopropane rings. This methodology involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent cyclopropanation reaction. Following the reaction, the auxiliary is cleaved from the product, ideally to be recovered and reused. Commonly employed chiral auxiliaries in asymmetric cyclopropanation include Evans’ oxazolidinones, amides derived from pseudoephedrine, and esters of chiral alcohols. For the synthesis of a chiral version of this compound, a hypothetical approach could involve the use of an α,β-unsaturated carbonyl compound attached to a chiral auxiliary. The cyclopropanation of the double bond, for instance via a Simmons-Smith or a metal-catalyzed diazoacetate reaction, would be directed by the auxiliary, leading to a diastereomerically enriched cyclopropyl derivative. Subsequent functional group transformations would be required to introduce the 2,2,2-trifluoroethylamino moiety.

The chiral pool approach leverages readily available, enantiopure natural products such as amino acids, carbohydrates, or terpenes as starting materials. These molecules possess inherent chirality that can be carried through a synthetic sequence to the target molecule. For instance, a chiral building block containing a cyclopropane ring or a precursor that can be converted into one could potentially be sourced from the chiral pool. However, a specific, documented pathway from a common chiral pool starting material to this compound has not been identified in the surveyed literature.

Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles into synthetic routes is of increasing importance for minimizing the environmental impact of chemical manufacturing. Key aspects include the use of safer solvents, improving atom economy, and reducing waste.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in the absence of traditional organic solvents or in aqueous media are central tenets of green chemistry. Solvent-free, or solid-state, reactions can lead to improved reaction rates, higher yields, and simplified purification procedures, while eliminating the environmental and safety hazards associated with volatile organic compounds (VOCs). Similarly, the use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. While various organic reactions have been successfully adapted to these conditions, specific protocols for the synthesis of this compound under solvent-free or aqueous conditions are not described in the available scientific literature.

Atom-Economy and Waste Minimization in Synthesis

Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final product. Syntheses with high atom economy are inherently more sustainable as they generate fewer byproducts and less waste. For the synthesis of this compound, a highly atom-economical route would involve addition reactions, such as the direct cyclopropanation of an appropriate alkene followed by an efficient amination step. In contrast, reactions that utilize stoichiometric reagents, such as certain organometallic reagents or reactions requiring protecting groups, tend to have lower atom economies. A detailed analysis of the atom economy and waste minimization for the synthesis of this compound is not possible without established and documented synthetic routes.

Data Tables

Due to the absence of specific experimental data in the literature for the synthesis of this compound using the methodologies outlined, the generation of interactive data tables with research findings is not feasible.

Chemical Reactivity and Mechanistic Transformations of N 2,2,2 Trifluoroethyl Cyclopropanamine

Reactivity Profiling of the Secondary Amine Functionality

The secondary amine in N-(2,2,2-Trifluoroethyl)cyclopropanamine is a primary site for a variety of chemical transformations. However, the presence of the adjacent electron-withdrawing trifluoroethyl group is anticipated to decrease the nucleophilicity of the nitrogen atom compared to a simple N-alkyl cyclopropanamine. This reduced nucleophilicity will influence the reaction conditions required for transformations at the amine center.

Acylation, Sulfonylation, and Carbamoylation Reactions

The reaction of secondary amines with acylating, sulfonylating, and carbamoylating agents is a fundamental transformation in organic synthesis. For this compound, these reactions are expected to proceed, albeit potentially requiring more forcing conditions or the use of highly reactive reagents due to the attenuated nucleophilicity of the amine.

Acylation: Reaction with acyl halides or anhydrides in the presence of a base would yield the corresponding N-acylcyclopropylamine. The choice of base is crucial to deprotonate the amine or scavenge the acid byproduct.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a suitable base like pyridine (B92270) or triethylamine, would lead to the formation of a sulfonamide. These sulfonamides are often crystalline solids and are useful for characterization.

Carbamoylation: The reaction with isocyanates would produce the corresponding N,N-disubstituted urea, while reaction with carbamoyl (B1232498) chlorides would yield a carbamate.

Table 1: Predicted Products from Reactions at the Secondary Amine Functionality

Reactant Type Example Reagent Predicted Product Structure Product Class
Acyl Halide Acetyl chloride Amide
Sulfonyl Halide p-Toluenesulfonyl chloride Sulfonamide
Isocyanate Phenyl isocyanate Urea

Alkylation and Reductive Alkylation Dynamics

Alkylation: Direct N-alkylation of this compound with alkyl halides is expected to be challenging. The reduced nucleophilicity of the secondary amine would necessitate the use of highly reactive alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) and potentially harsh reaction conditions, which might also promote competing side reactions, including those involving the cyclopropane (B1198618) ring. The N-alkylation of primary amines is a fundamental process in organic synthesis, yielding chemicals with wide applications. nih.gov Traditional methods often use alkyl halides or sulfonates with a base, while modern approaches favor more sustainable reagents like alcohols or aldehydes. nih.gov

Reductive Alkylation: A more controlled and efficient method for introducing an additional alkyl group is reductive alkylation. This two-step, one-pot process would involve the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). This method avoids the use of harsh alkylating agents and often provides higher yields with fewer side products. A catalyst-free, one-pot method for reductive alkylation of primary and secondary amines using sodium borohydride in 2,2,2-trifluoroethanol (B45653) has been reported, demonstrating high yields and broad substrate scope. researchgate.net

Oxidative and Reductive Transformations

The secondary amine of this compound can undergo both oxidative and reductive transformations, although the specific outcomes will be influenced by the other functional groups.

Oxidation: Oxidation of secondary amines can lead to a variety of products, including nitroxides, imines, or nitrones, depending on the oxidant used. For N-cyclopropylamines, one-electron oxidation can lead to the formation of an amine radical cation. This species is of particular interest as it can trigger the ring-opening of the cyclopropane ring. researchgate.net

Reduction: The secondary amine functionality itself is not typically reducible. However, in the context of the entire molecule, reductive conditions could potentially affect other parts of the molecule if they are present (e.g., reducible functional groups on a substituent). The primary application of reduction in the context of this amine would be the reductive alkylation described previously.

Cyclopropane Ring Reactivity and Strain-Release Transformations

The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions that relieve this strain. nih.gov The presence of the N-(2,2,2-trifluoroethyl) substituent will play a critical role in the regioselectivity and mechanism of these transformations. Cyclopropylamines are valuable synthetic intermediates, particularly in ring-opening and cycloaddition reactions. nih.gov

Nucleophilic and Electrophilic Ring-Opening Reactions

Nucleophilic Ring-Opening: Direct nucleophilic attack on an unsubstituted and unactivated cyclopropane ring is generally difficult. Activation of the cyclopropane ring is typically required. In the case of this compound, protonation or Lewis acid coordination at the nitrogen atom could potentially activate the ring towards nucleophilic attack. However, the electron-withdrawing nature of the trifluoroethyl group might disfavor the formation of a positive charge on the nitrogen.

Electrophilic Ring-Opening: Electrophilic attack on the cyclopropane ring is a more common mode of reactivity. The ring can act as a nucleophile, attacking an electrophile to form a carbocationic intermediate, which is then trapped by a nucleophile. For instance, electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal (C2-C3) bond. nih.gov This regioselectivity is attributed to the weakening of the distal bond by the electron-withdrawing ammonium (B1175870) group. nih.gov A similar effect might be anticipated for this compound under acidic conditions, where protonation of the amine would generate an electron-withdrawing ammonium group.

Table 2: Potential Ring-Opening Reactions and Products

Reaction Type Reagents Intermediate Potential Product
Electrophilic Addition HBr Carbocation 1-Bromo-3-(2,2,2-trifluoroethylamino)propane
Acid-Catalyzed Hydration H₃O⁺ Carbocation 3-(2,2,2-Trifluoroethylamino)propan-1-ol

Rearrangement Pathways Involving the Cyclopropyl (B3062369) Group

The high strain energy of the cyclopropane ring can also be released through various rearrangement reactions, often promoted by acid, heat, or transition metals.

For N-substituted cyclopropylamines, rearrangements can be initiated by the formation of a reactive intermediate at the nitrogen atom. For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the formation of an amine radical cation, which is followed by rapid cyclopropyl ring opening to produce an iminium ion and a C-centered radical. researchgate.net While this compound is not an aniline, the generation of a radical cation at the nitrogen through other oxidative methods could potentially lead to similar ring-opening and rearrangement pathways.

Furthermore, N-cyclopropylamides have been shown to undergo ring-opening rearrangement reactions in the presence of Lewis acids like AlCl₃. researchgate.netrsc.org This suggests that if this compound were first acylated, the resulting amide could be a substrate for such rearrangements, leading to N-(2-halopropyl)amides or oxazolines. researchgate.netrsc.org

Computational and experimental studies on cyclopropyl-substituted nitrenium ions, which could be conceptually related to protonated or oxidized forms of the target molecule, show that they can undergo a combination of cyclopropyl ring expansion to form azetium ions and ethylene (B1197577) elimination. chemrxiv.org

Cycloaddition Reactions (e.g., [3+2] cycloadditions, if applicable for derivatives)

While this compound itself is not typically a direct participant in cycloaddition reactions, its core structural elements are found in derivatives that serve as potent precursors for such transformations. Specifically, ketimine derivatives, such as N-2,2,2-trifluoroethylisatin ketimines, have been extensively utilized as 1,3-dipole synthons in [3+2] cycloaddition reactions. nih.gov

Under basic conditions, the acidic proton alpha to the imine and the isatin (B1672199) carbonyl group is abstracted, generating a key 2-azaallyl anion intermediate. thieme-connect.com This intermediate behaves as a 1,3-dipole and reacts with various dipolarophiles to construct complex heterocyclic scaffolds. For instance, the reaction with cyclopentene-1,3-diones leads to the diastereoselective formation of tetracyclic spirooxindoles containing fused pyrrolidine-cyclopentane subunits. thieme-connect.com A plausible mechanism for this formal 1,3-dipolar cycloaddition involves the initial deprotonation of the N-2,2,2-trifluoroethylisatin ketimine to yield the 2-azaallyl anion, which then participates in a stepwise reaction with the dipolarophile. thieme-connect.com

These reactions have been shown to be highly versatile, employing a range of dipolarophiles and catalysts to achieve high yields and stereoselectivity. Organocatalytic systems are frequently employed to control the enantioselectivity of the cycloaddition. nih.gov The resulting spiro-fused heterocyclic products are of significant interest in medicinal chemistry due to their complex three-dimensional structures.

Table 1: Examples of [3+2] Cycloaddition Reactions with N-2,2,2-Trifluoroethylisatin Ketimine Derivatives

Dipolarophile Catalyst/Conditions Product Type Yield Diastereomeric Ratio (d.r.) Ref
Cyclopentene-1,3-diones Base (e.g., Cs2CO3) Tetracyclic Spirooxindoles Up to 99% Up to 91:9 thieme-connect.com
Maleimides Phase Transfer Catalyst Spiro[succinimide-pyrrolidine-oxindole] 69-96% 67:33 to >99:1 nih.gov
Aurones Thiourea derivative Spiro[benzofuran-pyrrolidine-oxindole] 27-99% >20:1 nih.gov
Methyleneindolinones Squaramide-tertiary amine Bis-spirooxindoles 84-99% >20:1 nih.gov

Influence of the Trifluoroethyl Moiety on Molecular Reactivity

The primary electronic influence of the trifluoroethyl moiety stems from the strong electron-withdrawing inductive effect (-I effect) of the trifluoromethyl (–CF₃) group. The high electronegativity of the three fluorine atoms creates a significant dipole, pulling electron density away from the rest of the molecule through the sigma bonds. This potent inductive effect significantly lowers the electron density on the nitrogen atom and influences the acidity of adjacent C-H bonds.

In derivatives like N-2,2,2-trifluoroethylisatin ketimines, this electron-withdrawing nature is crucial for their reactivity in cycloadditions. It increases the acidity of the α-proton, facilitating its removal by a base to form the reactive 2-azaallyl anion. thieme-connect.com

From a steric perspective, the trifluoromethyl group is considered to have a steric demand comparable to that of an ethyl group. nih.gov While not exceptionally bulky, the trifluoroethyl group's size can still play a role in directing the stereochemical outcome of reactions by influencing the trajectory of incoming reagents or the conformational preferences of reactive intermediates.

The electronic properties of the trifluoroethyl group are instrumental in modulating reaction pathways. As discussed, its ability to enhance the acidity of α-protons directly enables the formation of 1,3-dipoles from ketimine derivatives, thereby opening up the pathway for [3+2] cycloaddition reactions. nih.govthieme-connect.com Without this electronic activation, the formation of the required anion intermediate under mild basic conditions would be far less efficient.

Transition Metal-Catalyzed Reactions Involving this compound as a Substrate or Ligand

This compound combines two reactive functionalities, the cyclopropyl ring and the trifluoroethyl-substituted amine, making it a potentially versatile substrate in transition metal-catalyzed reactions. While specific studies on this exact molecule are not widespread, the reactivity of both its constituent parts has been well-established in various catalytic systems.

The cyclopropylamine (B47189) motif is known to undergo ring-opening reactions catalyzed by transition metals. Rhodium(III) catalysts, for example, have been used to achieve a C–H/C–C bond activation sequence in cyclopropyl hydroxamates, which are structurally related to N-acyl cyclopropanamines. acs.org This demonstrates the capacity of the strained cyclopropane ring to participate in activation and subsequent functionalization. The unique bonding characteristics of the cyclopropane ring make it susceptible to functionalization in cross-coupling reactions, where it can act as either a nucleophile or an electrophile. nih.gov

The N-(2,2,2-trifluoroethyl)amine portion of the molecule is also reactive in transition metal catalysis. Palladium-catalyzed Buchwald-Hartwig amination has been successfully applied to couple fluoroalkylamines, including 2,2,2-trifluoroethylamine (B1214592), with aryl bromides and chlorides. nih.govacs.org These reactions demonstrate that the N-H bond of the trifluoroethyl-substituted amine can be activated by a palladium catalyst to form a new carbon-nitrogen bond. The strong electron-withdrawing nature of the trifluoroethyl group makes the amine less nucleophilic and can influence the reaction mechanism, but with appropriate ligand and base selection (e.g., AdBippyPhos and KOPh), high yields can be achieved. acs.org

Given the established reactivity of both the cyclopropylamine and trifluoroethylamine moieties, it is highly plausible that this compound could serve as a substrate in various transition metal-catalyzed transformations, such as ring-opening cross-coupling reactions. There is currently limited information on its role as a ligand in catalysis.

Table 2: Potential Transition Metal-Catalyzed Reactions Based on Substructure Reactivity

Moiety Metal Catalyst (Example) Reaction Type Potential Product Class Ref (Analogous Reactions)
Cyclopropanamine Rhodium(III) C-H/C-C Activation / Ring-Opening γ-Lactams, Functionalized amines acs.org
Cyclopropanamine Copper Ring-Opening Aminocyanation γ-Amino nitriles researchgate.net
N-(Trifluoroethyl)amine Palladium(0) C-N Cross-Coupling (Buchwald-Hartwig) N-Aryl-N-(trifluoroethyl)cyclopropanamines nih.govacs.org

Advanced Spectroscopic and Structural Analysis Methodologies in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-(2,2,2-Trifluoroethyl)cyclopropanamine. Through ¹H, ¹³C, and ¹⁹F NMR, a complete picture of the molecule's connectivity can be assembled.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The cyclopropyl (B3062369) group would exhibit complex multiplets for its methine (-CH-) and methylene (B1212753) (-CH₂-) protons due to their diastereotopic nature and complex spin-spin coupling. The methylene protons of the trifluoroethyl group (-CH₂CF₃) would likely appear as a quartet due to coupling with the three adjacent fluorine atoms. The amine proton (N-H) would appear as a broad singlet, the position of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would display unique signals for each carbon atom in the molecule. The carbon of the trifluoroethyl group bonded to fluorine atoms (-CF₃) is expected to show a quartet due to one-bond C-F coupling and appear at a characteristic chemical shift. The adjacent methylene carbon (-CH₂-) would also show coupling to the fluorine atoms (a quartet, two-bond C-F coupling). The cyclopropyl carbons would have characteristic upfield shifts, with the methine carbon appearing at a different chemical shift than the equivalent methylene carbons. docbrown.info

A summary of predicted NMR data is presented below.

Atom Predicted ¹H NMR Predicted ¹³C NMR
Cyclopropyl -CHMultiplet~30-40 ppm
Cyclopropyl -CH₂Multiplet~5-15 ppm
Ethyl -CH₂-Quartet~40-50 ppm (quartet, ²JCF)
Trifluoromethyl -CF₃-~120-130 ppm (quartet, ¹JCF)
Amine N-HBroad Singlet-

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)

To definitively assign the signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

2D COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the cyclopropyl methine proton and the adjacent cyclopropyl methylene protons, confirming the integrity of the three-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would unequivocally link the predicted proton signals for the cyclopropyl and trifluoroethyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. NOESY could reveal through-space interactions between the protons of the cyclopropyl ring and the trifluoroethyl group, helping to define their relative spatial arrangement.

Applications of Fluorine-19 NMR for Elucidating Fluorine Environments

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for analysis. nih.gov The fluorine atoms in the -CF₃ group are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. Due to spin-spin coupling with the two protons on the adjacent methylene (-CH₂-) group, this signal would appear as a triplet. rsc.org The chemical shift of this triplet is highly sensitive to the local electronic environment. nih.gov For trifluoroethyl groups attached to a nitrogen atom, the chemical shift typically falls within a well-defined range, providing a characteristic fingerprint for this structural motif. researchgate.netucsb.edu

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation pathways, which aids in structural confirmation. thermofisher.comnih.gov For this compound (C₅H₈F₃N), the calculated monoisotopic mass is 139.06088 Da. uni.lu HRMS analysis would verify this exact mass, confirming the molecular formula.

The fragmentation pattern in mass spectrometry is governed by the stability of the resulting ions and neutral fragments. For this amine, fragmentation is expected to be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

Predicted Fragmentation Pathways:

Alpha-cleavage (loss of cyclopropyl radical): Cleavage of the bond between the nitrogen and the cyclopropyl ring would result in the loss of a cyclopropyl radical (•C₃H₅), leading to a fragment ion.

Alpha-cleavage (loss of trifluoroethyl radical): Cleavage of the C-C bond within the trifluoroethyl group, alpha to the nitrogen, would lead to the loss of a •CH₂CF₃ radical.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule is another possible fragmentation pathway for fluorinated compounds.

The predicted masses of key ions are detailed in the table below.

Ion/Fragment Formula Predicted m/z Description
Molecular Ion[C₅H₈F₃N]⁺139.06088Parent molecule
Fragment 1[C₂H₃F₃N]⁺98.0217Loss of cyclopropyl radical (•C₃H₅)
Fragment 2[C₄H₇N]⁺69.0578Loss of •CHF₂ and HF
Fragment 3[C₃H₆N]⁺56.0500Loss of trifluoroethyl radical (•CH₂CF₃)

X-ray Crystallography for Derivatized this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. wikipedia.org While no publicly available crystal structure for this compound itself was identified in the searched literature, this technique remains the gold standard for structural elucidation. nih.govmemtein.com Obtaining a high-quality single crystal suitable for diffraction is often a major challenge. To overcome this, chemical derivatization is a common strategy. For amines, this can involve forming salts (e.g., hydrochlorides) or complexes with other molecules, which can enhance crystallinity. nih.gov If a suitable crystal were obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles.

Elucidation of Solid-State Molecular Conformation and Intermolecular Interactions

The solid-state conformation of a molecule is dictated by a balance of intramolecular steric effects and intermolecular forces, such as hydrogen bonding and van der Waals interactions. For this compound, the rigid cyclopropane (B1198618) ring serves as a structural anchor. dalalinstitute.comlumenlearning.com The primary conformational flexibility would arise from rotation around the C-N and C-C single bonds of the N-trifluoroethyl substituent.

In a crystal lattice, the amine's N-H group would be a prime candidate for hydrogen bonding, acting as a hydrogen bond donor. The nitrogen atom's lone pair of electrons could act as a hydrogen bond acceptor. It is also possible for the electronegative fluorine atoms to participate in weaker C-F···H hydrogen bonds. These intermolecular interactions would play a crucial role in dictating the packing arrangement of the molecules within the crystal.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes. mdpi.comresearchgate.net Each technique is based on different selection rules, often providing complementary information. iastate.edunih.gov

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

N-H Stretch: A characteristic band in the IR spectrum, typically in the region of 3300–3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine N-H bond.

C-H Stretches: Vibrations associated with the C-H bonds of the cyclopropyl and ethyl groups would appear in the 2850–3100 cm⁻¹ region. The C-H stretches of the strained cyclopropane ring often appear at slightly higher frequencies (>3000 cm⁻¹).

N-H Bend: The bending vibration of the N-H group is expected around 1590-1650 cm⁻¹.

C-F Stretches: The C-F stretching modes of the trifluoromethyl group are typically very strong in the IR spectrum and appear in the 1000–1350 cm⁻¹ region. nih.gov These intense absorptions are a hallmark of fluorinated organic compounds.

Cyclopropane Ring Modes: The cyclopropane ring has characteristic "breathing" and deformation modes at lower frequencies.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Typical Intensity (IR)
N-H Stretch-NH-3300 - 3500Medium
C-H Stretch (Cyclopropyl)C-H3000 - 3100Medium
C-H Stretch (Aliphatic)-CH₂-2850 - 3000Medium
N-H Bend-NH-1590 - 1650Medium-Variable
C-F Stretch-CF₃1000 - 1350Very Strong

Computational and Theoretical Investigations of N 2,2,2 Trifluoroethyl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, providing fundamental insights into its stability, bonding, and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and distribution of these orbitals indicate how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org

For N-(2,2,2-Trifluoroethyl)cyclopropanamine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to its lone pair of electrons. The presence of the electron-withdrawing trifluoroethyl group is predicted to lower the energy of the HOMO, making the amine slightly less nucleophilic compared to a non-fluorinated analogue like N-ethylcyclopropanamine. The LUMO is likely distributed across the σ*-orbitals of the C-F and C-N bonds.

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more readily polarized and reactive. Computational calculations can provide precise energy values for these orbitals.

Table 1: Predicted Frontier Orbital Energies for this compound (Note: These are representative values based on typical DFT calculations for similar molecules.)

OrbitalEnergy (eV)Description
HOMO-9.85Primarily located on the nitrogen lone pair.
LUMO1.20Distributed across the trifluoroethyl group.
HOMO-LUMO Gap11.05Indicates high kinetic stability.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution governs electrostatic interactions, which are crucial for molecular recognition and reactivity. An electrostatic potential (ESP) map is a visual representation of this charge distribution on the molecule's electron density surface. libretexts.orglibretexts.org

In an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas, while regions of positive potential (colored blue) are electron-poor. youtube.com For this compound, the ESP map would show a significant negative potential around the highly electronegative fluorine atoms and a moderately negative potential around the nitrogen atom. Conversely, the hydrogen atom on the amine and the hydrogens on the cyclopropyl (B3062369) ring would exhibit a positive electrostatic potential. This charge polarization is key to understanding non-covalent interactions like hydrogen bonding.

Quantitative analysis of charge distribution can be achieved by calculating partial atomic charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Table 2: Predicted NBO Partial Atomic Charges for Key Atoms (Note: These values are illustrative of expected charge distribution.)

AtomPredicted Partial Charge (a.u.)
N (Amine)-0.45
H (on N)+0.35
C (of CF3)+0.60
F (average of 3)-0.28
C (alpha to N)-0.15

Conformational Analysis and Potential Energy Surface Mapping using Molecular Mechanics and Quantum Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, or conformers, often have different potential energies. A potential energy surface (PES) maps these energy variations as a function of geometric parameters, such as dihedral angles. researchgate.net

For this compound, key rotations exist around the C-C bond of the ethyl group and the C-N bonds. Rotation around the N-CH₂ bond, for instance, would dictate the relative positioning of the bulky trifluoroethyl and cyclopropyl groups. Steric hindrance between these groups will lead to distinct energy minima (stable conformers) and maxima (transition states between conformers). Molecular mechanics methods can rapidly scan the PES to identify low-energy conformers, which can then be further refined and their energies calculated with more accurate quantum methods. The global minimum on the PES represents the most stable, and therefore most populated, conformation of the molecule at equilibrium.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. mdpi.com By modeling the reactants, products, and any intermediates, it is possible to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a potential reaction for study would be its N-acylation with a simple acylating agent like acetyl chloride. Theoretical modeling could elucidate the mechanism, likely proceeding through a nucleophilic attack of the amine nitrogen on the carbonyl carbon. Calculations would identify the structure of the tetrahedral intermediate and the transition states leading to its formation and collapse. This analysis provides a detailed picture of the reaction's feasibility and kinetics. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum calculations often model molecules in the gas phase (in a vacuum), most chemical processes occur in a solvent. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the explicit inclusion of solvent molecules. easychair.org This approach provides insight into how the solvent influences the solute's behavior. nih.gov

An MD simulation of this compound in a solvent like water would reveal the structure of the surrounding solvent shell and the specific solute-solvent interactions, such as hydrogen bonds between the amine group and water molecules. nih.gov Furthermore, MD simulations allow for the exploration of the molecule's conformational dynamics, showing how it transitions between different low-energy shapes over time and how this dynamic behavior is influenced by the solvent environment. dtic.mil

In Silico Prediction of Molecular Interactions and Potential Binding Modes (General, non-biological context)

In silico methods can predict how a molecule might interact with other molecules or materials. researchgate.net Techniques like molecular docking, even outside of a biological context, can be used to explore the potential binding of this compound to a host molecule or a surface. nih.gov

These simulations would assess the geometric and energetic favorability of different binding poses. The interactions would be driven by the molecule's electrostatic properties and shape. For example, the amine group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. The trifluoromethyl group can participate in dipole-dipole interactions, and the cyclopropyl ring provides a rigid, lipophilic surface for van der Waals interactions. By predicting these non-covalent interactions, computational models can guide the design of materials or molecular systems where this compound might act as a ligand or a structural component. mdpi.com

Applications of N 2,2,2 Trifluoroethyl Cyclopropanamine As a Synthetic Building Block and in Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The strategic incorporation of the N-(2,2,2-trifluoroethyl)cyclopropyl motif into complex organic molecules offers a powerful tool for modulating their physicochemical and biological properties. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the cyclopropyl (B3062369) ring introduces conformational rigidity and unique spatial arrangements.

Construction of Fluorinated Heterocyclic Systems

While direct applications of N-(2,2,2-trifluoroethyl)cyclopropanamine in the construction of fluorinated heterocyclic systems are not extensively documented in publicly available literature, the closely related class of N-2,2,2-trifluoroethylisatin ketimines has been widely explored as a synthon for preparing a variety of complex fluorinated heterocycles. These ketimines, derived from trifluoroethylamine, readily undergo cycloaddition reactions to furnish intricate molecular architectures. nih.govgoogleapis.com

For instance, N-2,2,2-trifluoroethylisatin ketimines have been successfully employed in asymmetric [3+2] cycloaddition reactions with various dipolarophiles. googleapis.com These reactions, often catalyzed by chiral organocatalysts, provide access to a diverse range of spirooxindole derivatives containing a trifluoromethylated pyrrolidine (B122466) ring with high diastereo- and enantioselectivity. nih.gov The resulting heterocyclic frameworks are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov

Table 1: Examples of Cycloaddition Reactions with N-2,2,2-Trifluoroethylisatin Ketimines

DipolarophileCatalystProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
MethyleneindolinonesBifunctional squaramide-tertiary amineSpirooxindole derivatives>20:162->99%
BenzylidenemalononitrilesCinchona-derived thioureaSpiro-pyrrolidinoxindole derivatives2:1–>100:173–97%
5-Alkenyl thiazolonesHydroquinine-derived organocatalystsPyrrolidinyl spirooxindole derivatives>20:186–98%
MaleimidesPhase transfer catalystSpiro-fused[succinimide-pyrrolidine-oxindole] derivatives67:33–>99:1N/A
BenzylidenechromanonesDABCOBispiro-[oxindole-pyrrolidine-chromanone] derivatives10:1–>20:1N/A

This data is illustrative of the utility of the N-(2,2,2-trifluoroethyl)amino moiety in constructing complex heterocyclic systems and is based on the reactivity of N-2,2,2-trifluoroethylisatin ketimines.

The success of these N-2,2,2-trifluoroethylisatin ketimines highlights the potential of this compound as a precursor for novel fluorinated heterocyclic systems. The cyclopropyl group could introduce additional structural constraints and metabolic stability, making it an attractive target for future research in this area.

Incorporation into Natural Product Analogues or Chiral Scaffolds

The synthesis of natural product analogues is a crucial strategy in drug discovery, allowing for the optimization of biological activity and pharmacokinetic properties. The incorporation of the this compound moiety into these analogues can be a valuable approach to enhance their therapeutic potential. While specific examples directly utilizing this compound are not readily found, the synthesis of chiral α-trifluoromethylamines using 2,2,2-trifluoroethylamine (B1214592) as a building block has been demonstrated. googleapis.comgoogleapis.com This suggests that this compound, as a chiral amine, could serve as a valuable scaffold in the asymmetric synthesis of complex molecules.

The rigid cyclopropane (B1198618) ring, combined with the stereoelectronic effects of the trifluoroethyl group, can enforce specific conformations, which is critical for molecular recognition and biological activity. This makes this compound an attractive building block for creating libraries of structurally diverse and biologically relevant compounds.

Role in Polymer Chemistry and Advanced Materials Development

The introduction of fluorine into polymers can dramatically alter their properties, leading to materials with low surface energy, high thermal and chemical resistance, and unique optical and electrical characteristics. google.com

Monomer for Fluorinated Polymers with Tailored Properties

Although specific patents detailing the use of this compound as a monomer for fluorinated polymers are not prevalent, the general field of fluorinated monomers is well-established. googleapis.com The presence of both the reactive amine functionality and the fluorine-containing group makes this compound a potential candidate for the synthesis of novel fluorinated polymers. For instance, it could potentially be used in the preparation of polyamides or polyimides, where the trifluoroethyl and cyclopropyl groups would be incorporated into the polymer backbone or as pendant groups. Such polymers could exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for a range of high-performance applications. google.comgoogle.com

Modifiers for Surface Functionalization and Coating Applications

The modification of surfaces to impart specific properties is a cornerstone of materials science. The low surface energy associated with fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. While direct evidence of this compound in surface coating applications is limited, the principles of surface functionalization suggest its potential utility. The amine group can serve as an anchor to react with various surfaces, while the trifluoroethyl group would orient outwards, creating a low-energy, repellent surface. This could be advantageous in developing anti-fouling, self-cleaning, and low-friction coatings for a variety of substrates.

Utilization in Agrochemical Research as a Structural Component for Novel Active Compounds (Focus on synthesis, not efficacy)

The introduction of fluorine into agrochemicals is a widely used strategy to enhance their efficacy and metabolic stability. The trifluoromethyl group, in particular, is a common feature in many modern pesticides and herbicides. While specific examples of agrochemicals synthesized directly from this compound are not prominent in the available literature, the structural motif is relevant to the field. For instance, a patent for pyrazine (B50134) compounds for the control of invertebrate pests mentions 2-(3-pyridinyl)-N-(2,2,2-trifluoroethyl)-2H-indazole-4-carboxamide as a related compound. googleapis.com This indicates that the N-(2,2,2-trifluoroethyl)amino group is a component of interest in the design of new agrochemical entities. The cyclopropyl group is also a known pharmacophore in certain classes of pesticides. Therefore, the combination of these two moieties in this compound makes it a promising scaffold for the synthesis of novel active compounds in agrochemical research.

Applications in Functional Materials

While the unique structural motifs of this compound—a cyclopropyl ring and a trifluoroethyl group—suggest potential for tailored material properties, there is no available scientific literature or empirical data to substantiate its application in the following areas:

Liquid Crystals: The incorporation of fluorinated groups and rigid ring structures can influence the mesomorphic properties of liquid crystals. However, no studies have been found that specifically utilize this compound for the synthesis or modification of liquid crystalline materials.

Optoelectronic Materials: Compounds with specific electronic properties are essential for the development of optoelectronic devices. There is currently no research detailing the synthesis or characterization of optoelectronic materials derived from this compound.

Sensors: The development of chemical sensors often relies on molecules with specific recognition sites and signaling capabilities. To date, there are no published reports on the use of this compound in the fabrication of chemical sensors.

Due to the absence of research in these specific areas, no data tables with detailed findings can be provided. The scientific community has not yet explored the potential of this compound in these advanced material applications. Therefore, a detailed, evidence-based discussion on this topic is not possible at this time.

Future Research Directions and Unexplored Avenues for N 2,2,2 Trifluoroethyl Cyclopropanamine

Development of Novel Organocatalytic and Biocatalytic Transformations

The application of N-(2,2,2-Trifluoroethyl)cyclopropanamine in organocatalysis and biocatalysis is a virtually untapped field. Future research could focus on leveraging its unique structure as either a substrate for generating complex molecular architectures or as a foundational scaffold for new catalysts.

Organocatalysis: The secondary amine functionality is a key feature for organocatalytic applications. It can be utilized in enamine and iminium ion catalysis, which are powerful strategies for asymmetric synthesis. fu-berlin.de The cyclopropyl (B3062369) group can act as a reactive partner in these transformations, potentially undergoing ring-opening reactions to generate valuable synthetic intermediates. The trifluoroethyl substituent is poised to modulate the steric and electronic properties of any derived catalysts, potentially leading to unique reactivity and selectivity profiles.

Biocatalysis: The development of enzymatic processes for the synthesis and transformation of this compound offers a green and highly selective alternative to traditional chemical methods. nih.gov Engineered enzymes, such as monoamine oxidases, hydrolases, or transaminases, could be developed to specifically recognize and modify this substrate. researchgate.net Furthermore, biocatalytic methods could be employed for the enantioselective synthesis of chiral derivatives, a critical aspect for applications in medicinal chemistry. The creation of "designer enzymes" for non-natural cyclopropanation reactions represents a frontier in this area. nih.govresearchgate.net

Transformation TypeCatalyst Class / Enzyme FamilyPotential Products / Applications
Asymmetric Michael AdditionChiral secondary amine (derived from the title compound)Enantioenriched carbonyl compounds
[3+2] CycloadditionIminium ion catalysisChiral trifluoromethylated heterocycles
Enzymatic Kinetic ResolutionLipases, ProteasesEnantiopure this compound
Biocatalytic Ring-OpeningCyclopropane (B1198618) HydrolasesFunctionalized γ-amino alcohols

Exploration of Photochemical and Electrochemical Reactivity

The unique electronic properties and strained ring system of this compound make it an intriguing candidate for photochemical and electrochemical studies.

Photochemistry: The photochemistry of cyclopropane derivatives often involves ring-opening reactions, isomerizations, and cycloadditions that are not accessible through thermal methods. researchgate.net Research could explore photoinduced electron transfer (PET) processes, where the amine acts as an electron donor, to generate a radical cation. The subsequent fate of this intermediate could involve C-C bond cleavage of the cyclopropane ring, leading to novel molecular rearrangements and the formation of valuable building blocks.

Electrochemistry: Electrochemical methods offer a reagent-free approach to generate reactive intermediates under mild conditions. nih.gov Anodic oxidation of the amine functionality in this compound could provide controlled access to radical cations or iminium species. These intermediates could then be trapped with various nucleophiles or participate in intramolecular cyclizations. Such electrochemical strategies could enable the development of sustainable and efficient synthetic routes to complex molecules derived from this scaffold. rsc.org

MethodProposed Reactive IntermediatePotential Reaction Pathway
PhotochemistryExcited State / Radical Cationcis-trans Isomerization, Ring-opening, [3+2] Cycloaddition
Electrochemistry (Oxidation)Amine Radical CationC-C Bond Cleavage, Nucleophilic Addition, Cyclization
Electrochemistry (Reduction)Radical AnionReductive Ring-opening (if suitably activated)

Integration into Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives through the adoption of flow chemistry and automated synthesis is a crucial direction for future research. These technologies promise enhanced safety, efficiency, scalability, and reproducibility. ijprajournal.commdpi.com

Flow Chemistry: Continuous-flow processes can offer significant advantages for handling potentially energetic intermediates and for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.pt Translating known batch syntheses of cyclopropanamines into a flow regime could improve yields and safety profiles. Furthermore, multi-step flow sequences could be designed to produce derivatives of the title compound without the need for isolating intermediates, streamlining the synthetic process.

Automated Synthesis: The compound can serve as a valuable building block in automated synthesis platforms for the rapid generation of compound libraries. chemrxiv.orgsciforum.net By immobilizing the molecule on a solid support, iterative reaction sequences could be performed to build molecular complexity, facilitating the discovery of new drug candidates or materials with desired properties. nih.gov

Advanced Computational Design for Predictive Synthesis and Materials Engineering

Computational chemistry is a powerful tool for predicting the behavior of molecules and guiding experimental work. For this compound, computational design can accelerate the discovery of new reactions and applications.

Predictive Synthesis: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of potential transformations. This predictive power can minimize the need for extensive experimental screening and guide the rational design of catalysts and reaction conditions. nih.gov

Materials Engineering: The trifluoroethyl moiety makes this compound a candidate for incorporation into advanced materials, such as polymers for 19F Magnetic Resonance Imaging (MRI). researchgate.net Computational modeling can be used to predict the self-assembly behavior of polymers containing this unit, guiding the design of nanoparticles with specific sizes and morphologies for biomedical applications. nih.gov Furthermore, computational design can be used to engineer enzymes with tailored selectivity for cyclopropanation reactions, providing a biocatalytic route to novel derivatives. researchgate.netchemrxiv.org

Computational MethodArea of ApplicationGoal / Predicted Property
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state energies, reaction pathways, selectivity
Molecular Dynamics (MD)Enzyme EngineeringSubstrate binding modes, protein-ligand interactions
Quantitative Structure-Activity Relationship (QSAR)Drug DiscoveryPrediction of biological activity of derivatives
Coarse-Grained SimulationMaterials ScienceSelf-assembly of polymers into nanoparticles

Synergistic Approaches Combining Synthetic and Theoretical Methodologies

The most rapid and impactful advances will likely come from synergistic approaches that tightly integrate experimental synthesis with theoretical and computational modeling. mdpi.com This iterative loop, where computational predictions guide experimental design and experimental results refine theoretical models, is a powerful paradigm for modern chemical research.

For instance, computational studies could predict the most promising organocatalytic transformation for this compound. The top candidates would then be synthesized and tested in the laboratory. The observed reactivity and selectivity would provide feedback to refine the computational models, leading to a deeper understanding of the underlying chemical principles and accelerating the development of new synthetic methods. Similarly, the computational design of novel biocatalysts could be followed by experimental enzyme engineering and screening to realize new biocatalytic transformations. researchgate.netmdpi.com This combined approach holds the key to unlocking the full potential of this compound in synthesis, medicine, and materials science.

Q & A

Q. Q. What controls are essential when testing N-(2,2,2-Trifluoroethyl)cyclopropanamine in enzyme inhibition assays?

  • Methodology :
  • Positive controls : Known inhibitors of the target enzyme.
  • Negative controls : Assays with vehicle (e.g., DMSO) and scrambled enantiomers.
  • Fluorine-free analogs to distinguish fluorine-specific effects from general structural activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.